molecular formula C6H3BrClFO B567246 4-Bromo-2-chloro-3-fluorophenol CAS No. 1233026-52-2

4-Bromo-2-chloro-3-fluorophenol

Cat. No.: B567246
CAS No.: 1233026-52-2
M. Wt: 225.441
InChI Key: PVZYEBPYESHRRX-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-3-fluorophenol” is a chemical compound with the linear formula C6H3BrClFO . It is a solid substance at room temperature . This compound can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H . The molecular weight of the compound is 225.44 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 225.44 .

Scientific Research Applications

Intramolecular Dynamics and Photoreaction Mechanisms

4-Bromo-2-chloro-3-fluorophenol has been the subject of research focusing on its intramolecular hydrogen-atom tunneling and photoreaction mechanisms. Studies have explored how this compound behaves in low-temperature argon matrices, revealing the impact of hydrogen-atom tunneling on its isomerization processes. Notably, the presence of the bromine atom at the 4th position has been shown to influence the photoreaction pathways, highlighting the complexity of its behavior under ultraviolet light. This research provides valuable insights into the stability and reactivity of halogenated phenols, contributing to our understanding of their potential applications in materials science and photophysics (Nanbu, Sekine, & Nakata, 2012).

Radiochemical Synthesis

The compound has also been instrumental in the development of no-carrier-added (n.c.a.) forms of radiopharmaceuticals. Research has demonstrated methods for synthesizing n.c.a. [18F]fluorophenol, leveraging this compound as a precursor. This approach underscores the compound's utility in creating complex radiopharmaceuticals that are crucial for various diagnostic procedures in medicine (Ross, Ermert, & Coenen, 2011).

Biotransformation Studies

Furthermore, this compound has been explored for its biotransformation capabilities. Research involving Escherichia coli expressing specific hydroxylase enzymes has shown the efficient transformation of halogenated phenols to their corresponding catechols. Such studies not only shed light on the detoxification processes for halogenated compounds but also open pathways for biotechnological applications, including the synthesis of industrially relevant chemicals (Coulombel, Nolan, Nikodinovic, Doyle, & O’Connor, 2011).

Safety and Hazards

“4-Bromo-2-chloro-3-fluorophenol” is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-fluorophenol is a phenolic organic compound

Mode of Action

They can form hydrogen bonds with proteins, disrupting their normal function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Phenolic compounds, in general, can influence a variety of biochemical pathways, depending on their specific targets. They may affect enzyme activity, disrupt cell membrane function, or interfere with signal transduction pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.03 , which could influence its distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Given its phenolic nature, it may exert antioxidant, anti-inflammatory, or antimicrobial effects, among others . The specific effects would depend on the compound’s targets and the biochemical pathways it influences.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Furthermore, the compound’s effects may also be influenced by the physiological and pathological state of the individual.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-3-fluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as laccases and hydroxylases. For instance, laccases, which are copper-containing oxidase enzymes, can catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, hydroxylases, which introduce hydroxyl groups into organic substrates, can modify this compound, potentially altering its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to heat, light, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dose-dependent studies in understanding the safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of this compound, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with cofactors such as NADPH can also influence its metabolic fate and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it may interact with organelle-specific proteins and influence organelle function .

Properties

IUPAC Name

4-bromo-2-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYEBPYESHRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680701
Record name 4-Bromo-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-52-2
Record name 4-Bromo-2-chloro-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233026-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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